H-Thr(tBu)-NH2.HCl
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Overview
Description
H-Thr(tBu)-NH2.HCl is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound’s unique structure, featuring both an amino group and a tert-butoxy group, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr(tBu)-NH2.HCl typically involves the protection of amino acids followed by specific reactions to introduce the tert-butoxy group. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, which is more efficient and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may leverage large-scale synthesis protocols that ensure high yield and cost-effectiveness. The use of flow microreactor systems is particularly advantageous for industrial applications due to their scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Thr(tBu)-NH2.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Sodium borohydride in methanol at low temperatures can be used for reduction reactions.
Substitution: The tert-butoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide
Reduction: Sodium borohydride in methanol
Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield erythro and threo isomers with high efficiency .
Scientific Research Applications
H-Thr(tBu)-NH2.HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-Thr(tBu)-NH2.HCl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with different functional groups.
tert-Butyloxycarbonyl-protected amino acids: Used in similar applications but with variations in their protective groups.
Uniqueness
H-Thr(tBu)-NH2.HCl stands out due to its specific chiral configuration and the presence of both an amino group and a tert-butoxy group. This unique combination of features makes it particularly valuable for certain synthetic and research applications.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H2,10,11);1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNODVSZQKXIHL-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)N)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)N)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718542 |
Source
|
Record name | O-tert-Butyl-L-threoninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40738-21-4 |
Source
|
Record name | O-tert-Butyl-L-threoninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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